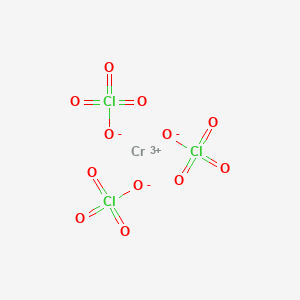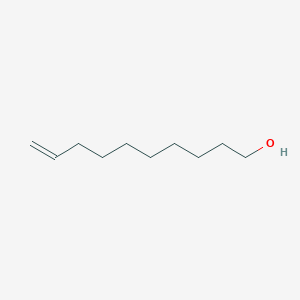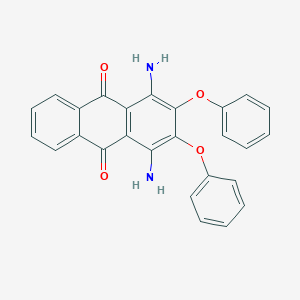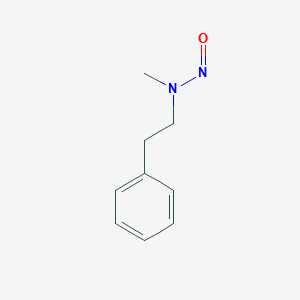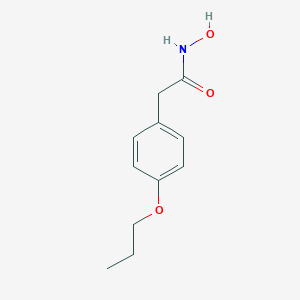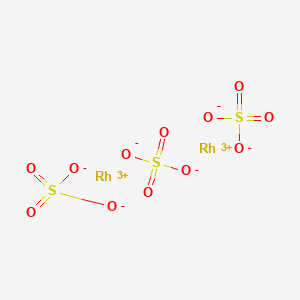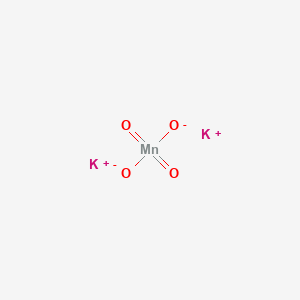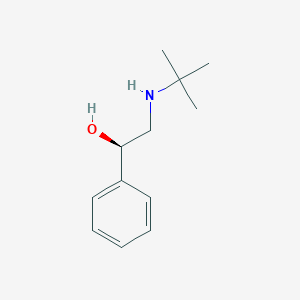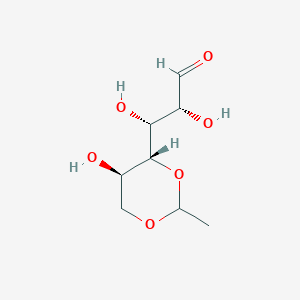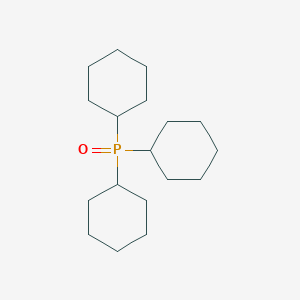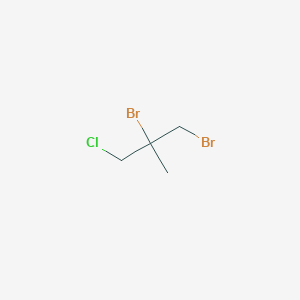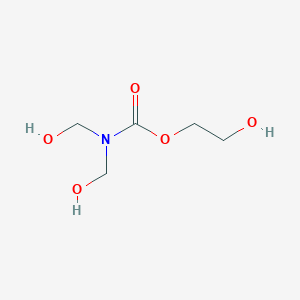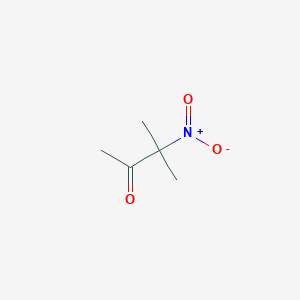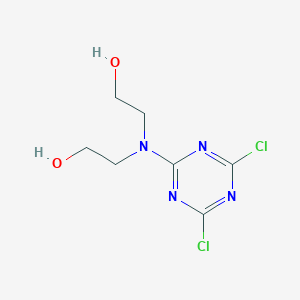
2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol, commonly known as DCTE, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and polar solvents. DCTE is synthesized using a specific method, and its mechanism of action is well-known.
Mécanisme D'action
DCTE acts as a bifunctional cross-linker, which means that it can form covalent bonds with two different molecules simultaneously. The reaction takes place between the amino groups of one molecule and the hydroxyl groups of another molecule. The resulting cross-linked product is more stable and resistant to denaturation than the individual molecules.
Effets Biochimiques Et Physiologiques
DCTE has been shown to have minimal toxicity in vitro and in vivo. It does not interfere with the normal physiological functions of cells or tissues. DCTE has been used to stabilize enzymes, antibodies, and other proteins for biochemical assays and biophysical studies. It has also been used to cross-link DNA and RNA for structural studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of DCTE is its high efficiency in cross-linking molecules. It can form stable cross-links at low concentrations and short reaction times. DCTE is also compatible with a wide range of biological molecules and conditions. The main limitation of DCTE is its potential for non-specific cross-linking, which can interfere with the interpretation of experimental results. Therefore, careful optimization of the reaction conditions and controls is necessary.
Orientations Futures
The future directions of DCTE research include the development of new cross-linking strategies and applications. One direction is the use of DCTE in the synthesis of hydrogels, which are three-dimensional networks of cross-linked polymers. Hydrogels have potential applications in tissue engineering, drug delivery, and biosensors. Another direction is the use of DCTE in the synthesis of metal-organic frameworks, which are porous materials with high surface area and tunable properties. Metal-organic frameworks have potential applications in gas storage, catalysis, and separation.
Conclusion:
In conclusion, DCTE is a versatile cross-linking agent that has many scientific research applications. Its synthesis method is straightforward, and its mechanism of action is well-understood. DCTE has minimal toxicity and is compatible with a wide range of biological molecules and conditions. Its advantages and limitations for lab experiments must be carefully considered. The future directions of DCTE research are promising and offer many opportunities for new discoveries and applications.
Applications De Recherche Scientifique
DCTE is widely used in scientific research as a cross-linking agent for proteins, peptides, and nucleotides. It is used to stabilize protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. DCTE is also used in the synthesis of dendrimers, which are highly branched macromolecules with multiple functional groups. Dendrimers are used in drug delivery, gene therapy, and imaging.
Propriétés
Numéro CAS |
13436-79-8 |
|---|---|
Nom du produit |
2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol |
Formule moléculaire |
C7H10Cl2N4O2 |
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H10Cl2N4O2/c8-5-10-6(9)12-7(11-5)13(1-3-14)2-4-15/h14-15H,1-4H2 |
Clé InChI |
GAVNYHWVCOTMTQ-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl |
SMILES canonique |
C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl |
Autres numéros CAS |
13436-79-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


